

# Toxicological Profile of Metrafenone for Risk Assessment: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

**Metrafenone**, a benzophenone fungicide, is characterized by its low acute toxicity. However, repeated exposure has been shown to primarily target the liver in mammalian species, leading to effects such as increased liver weight and hepatocellular hypertrophy. This document provides a comprehensive overview of the toxicological profile of **metrafenone**, drawing from a wide range of studies to support risk assessment. It includes detailed summaries of quantitative data, experimental protocols, and visualizations of key biological pathways and workflows.

# Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in rats indicate that **metrafenone** is rapidly but incompletely absorbed after oral administration, with absorption being dose-dependent and saturable. It is widely distributed throughout the body, with the highest concentrations found in the gastrointestinal tract, liver, and fat. **Metrafenone** is extensively metabolized, primarily through O-demethylation followed by glucuronidation. The majority of the administered dose is excreted in the feces via biliary elimination.[1]

# Table 1: Pharmacokinetic Parameters of Metrafenone in Rats



| Parameter              | Value                                                                                        | Species | Dose                                             | Route         | Reference |
|------------------------|----------------------------------------------------------------------------------------------|---------|--------------------------------------------------|---------------|-----------|
| Absorption             |                                                                                              |         |                                                  |               |           |
| Bioavailability        | >88% (low<br>dose), 15-<br>20% (high<br>dose)                                                | Rat     | 10 mg/kg bw<br>(low), 1000<br>mg/kg bw<br>(high) | Oral (gavage) | [1]       |
| Tmax                   | 8-15 hours                                                                                   | Rat     | 10 mg/kg bw                                      | Oral          |           |
| Distribution           |                                                                                              |         |                                                  |               | -         |
| Tissue<br>Distribution | Widely distributed; highest levels in GI tract, liver, and fat. No evidence of accumulation. | Rat     | 10 and 1000<br>mg/kg bw                          | Oral          | [1]       |
| Metabolism             |                                                                                              |         |                                                  |               |           |
| Primary<br>Pathway     | O-<br>demethylatio<br>n and<br>glucuronidati<br>on                                           | Rat     | -                                                | -             | [1]       |
| Excretion              |                                                                                              |         |                                                  |               |           |
| Primary<br>Route       | Feces (via<br>bile)                                                                          | Rat     | -                                                | Oral          | [1]       |
| Fecal<br>Excretion     | 85-90%                                                                                       | Rat     | -                                                | Oral          | [1]       |
| Urinary<br>Excretion   | 5-6% (low<br>dose), ~1%<br>(high dose)                                                       | Rat     | 10 mg/kg bw<br>(low), 1000<br>mg/kg bw<br>(high) | Oral          | [1]       |



### **Acute Toxicity**

**Metrafenone** exhibits low acute toxicity across oral, dermal, and inhalation routes of exposure. It is not a skin or eye irritant and is not a skin sensitizer.

**Table 2: Acute Toxicity of Metrafenone** 

| Study Type                   | Species    | Route                   | LD50/LC50        | Reference |
|------------------------------|------------|-------------------------|------------------|-----------|
| Acute Oral<br>Toxicity       | Rat        | Oral                    | > 5000 mg/kg bw  | [2]       |
| Acute Dermal<br>Toxicity     | Rat        | Dermal                  | > 5000 mg/kg bw  | [2]       |
| Acute Inhalation<br>Toxicity | Rat        | Inhalation (4-<br>hour) | > 5.0 mg/L       | [1]       |
| Skin Irritation              | Rabbit     | Dermal                  | Not an irritant  | [2]       |
| Eye Irritation               | Rabbit     | Ocular                  | Not an irritant  | [2]       |
| Skin<br>Sensitization        | Guinea Pig | Dermal                  | Not a sensitizer | [2]       |

## **Subchronic and Chronic Toxicity**

The primary target organ for repeated-dose toxicity of **metrafenone** is the liver in both rodents and non-rodents. Effects observed include increased liver weight and hepatocellular hypertrophy. At higher doses and with chronic exposure, kidney effects have also been noted.

# **Table 3: Subchronic and Chronic Toxicity of Metrafenone**



| Study<br>Type                               | Species | Duration  | NOAEL                                           | LOAEL              | Key<br>Findings                                       | Referenc<br>e |
|---------------------------------------------|---------|-----------|-------------------------------------------------|--------------------|-------------------------------------------------------|---------------|
| 90-Day<br>Oral<br>Toxicity                  | Rat     | 90 days   | -                                               | -                  | Increased liver weight, hepatocell ular hypertroph y. | [3]           |
| 90-Day<br>Oral<br>Toxicity                  | Dog     | 90 days   | 500<br>mg/kg/day<br>(highest<br>dose<br>tested) | Not<br>established | No toxic<br>effects<br>observed.                      | [4]           |
| Chronic<br>Toxicity/Ca<br>rcinogenicit<br>y | Rat     | 2 years   | 24.9<br>mg/kg/day                               | 260<br>mg/kg/day   | Liver and<br>kidney<br>effects.                       | [4]           |
| Carcinogen<br>icity                         | Mouse   | 18 months | -                                               | -                  | Increased incidence of hepatocell ular adenomas.      |               |

# Genotoxicity

**Metrafenone** has been evaluated in a comprehensive battery of in vitro and in vivo genotoxicity assays and has not shown evidence of genotoxic potential.

### **Table 4: Genotoxicity of Metrafenone**



| Assay Type                              | Test System                             | Metabolic<br>Activation | Result   | Reference |
|-----------------------------------------|-----------------------------------------|-------------------------|----------|-----------|
| In Vitro                                |                                         |                         |          |           |
| Bacterial<br>Reverse<br>Mutation (Ames) | S. typhimurium &<br>E. coli             | With and without        | Negative |           |
| Chromosome<br>Aberration                | Chinese Hamster<br>Ovary (CHO)<br>cells | With and without        | Negative | [5]       |
| Gene Mutation                           | Chinese Hamster<br>Ovary (CHO)<br>cells | With and without        | Negative | [5]       |
| In Vivo                                 |                                         |                         |          |           |
| Micronucleus<br>Test                    | Mouse bone<br>marrow                    | N/A                     | Negative | [5]       |

### Carcinogenicity

**Metrafenone** is classified as having "Suggestive Evidence of Carcinogenicity" by the US EPA. An increased incidence of benign liver tumors (hepatocellular adenomas) was observed in mice and rats at high doses. The proposed mechanism is non-genotoxic and related to liver enzyme induction, a process with a presumed threshold.

**Table 5: Carcinogenicity of Metrafenone** 

| Species | Duration  | NOAEL             | LOAEL            | Tumor Type                 | Reference |
|---------|-----------|-------------------|------------------|----------------------------|-----------|
| Rat     | 24 months | 24.9<br>mg/kg/day | 260<br>mg/kg/day | Hepatocellula<br>r adenoma | [4]       |
| Mouse   | 18 months | -                 | -                | Hepatocellula<br>r adenoma |           |

# **Reproductive and Developmental Toxicity**



**Metrafenone** did not show evidence of reproductive toxicity in a two-generation study in rats. Developmental toxicity was not observed in rats. In rabbits, developmental effects were only seen at doses that were also maternally toxic.

**Table 6: Reproductive and Developmental Toxicity of** 

**Metrafenone** 

| Study Type                         | Species | NOAEL<br>(Maternal)                           | NOAEL<br>(Developme<br>ntal/Reprod<br>uctive) | Key<br>Findings                                                                                                                                | Reference |
|------------------------------------|---------|-----------------------------------------------|-----------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Two-<br>Generation<br>Reproduction | Rat     | -                                             | Not a<br>reproductive<br>toxicant             | Decreased parental and offspring body weights at similar doses.                                                                                | [3]       |
| Development<br>al Toxicity         | Rat     | 1000<br>mg/kg/day<br>(highest dose<br>tested) | 1000<br>mg/kg/day<br>(highest dose<br>tested) | No<br>development<br>al toxicity<br>observed.                                                                                                  | [3]       |
| Development<br>al Toxicity         | Rabbit  | 50 mg/kg/day                                  | 350<br>mg/kg/day                              | Maternal toxicity (decreased body weight gain, liver effects). Development al effects (decreased fetal weight) only at maternally toxic doses. |           |



### **Neurotoxicity and Endocrine Disruption**

**Metrafenone** has not shown evidence of neurotoxicity in acute or subchronic studies in rats. The Endocrine Disruptor Screening Program (EDSP) has not identified **metrafenone** as an endocrine disruptor.

**Table 7: Neurotoxicity and Endocrine Disruption** 

**Potential of Metrafenone** 

| Study Type                  | Species                    | NOAEL                                     | Key Findings                                                             | Reference |
|-----------------------------|----------------------------|-------------------------------------------|--------------------------------------------------------------------------|-----------|
| Acute<br>Neurotoxicity      | Rat                        | 2000 mg/kg bw<br>(highest dose<br>tested) | No evidence of neurotoxicity.                                            | [6]       |
| Subchronic<br>Neurotoxicity | Rat                        | -                                         | No evidence of neurotoxicity.                                            | [4]       |
| Endocrine<br>Disruption     | In vitro/In vivo<br>assays | N/A                                       | No evidence of interaction with estrogen, androgen, or thyroid pathways. | [1]       |

#### **Experimental Protocols**

The toxicological studies on **metrafenone** were conducted following standardized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

# 90-Day Oral Toxicity Study in Rodents (based on OECD 408)

- Test System: Wistar rats (example strain).
- Administration: Oral, via diet or gavage, for 90 consecutive days.
- Dose Levels: At least three dose levels and a concurrent control group.



- Observations: Daily clinical observations, weekly body weight and food consumption measurements.
- Clinical Pathology: Hematology and clinical biochemistry at termination.
- Pathology: Gross necropsy and histopathological examination of a comprehensive set of tissues from all animals in the control and high-dose groups, with target organs examined in lower-dose groups.

90-Day Oral Toxicity Study Workflow

# Two-Generation Reproductive Toxicity Study (based on OECD 416)

- Test System: Wistar rats (example strain).
- Administration: Continuous dietary administration to P (parental) generation animals prior to mating, during mating, gestation, and lactation. F1 offspring are exposed from conception through maturity, mating, and production of the F2 generation.
- Dose Levels: At least three dose levels and a concurrent control group.
- Endpoints (Parental): Mating performance, fertility, gestation length, parturition, and lactation.
- Endpoints (Offspring): Viability, body weight, sex ratio, and developmental landmarks.
- Pathology: Gross necropsy and histopathology of reproductive organs.

# Prenatal Developmental Toxicity Study (based on OECD 414)

- Test System: Pregnant New Zealand White rabbits (example strain).
- Administration: Oral gavage from gestation day 6 through 19.
- Dose Levels: At least three dose levels and a concurrent control group.
- Maternal Observations: Daily clinical signs, weekly body weight, and food consumption.



• Fetal Examination: Uterine contents are examined for the number of corpora lutea, implantations, resorptions, and live/dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

#### **Genotoxicity Assays**

- Ames Test (based on OECD 471):Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA) are used with and without metabolic activation (S9 mix).
- In Vitro Chromosome Aberration Test (based on OECD 473): Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells, are exposed to metrafenone with and without S9 mix.
- In Vivo Micronucleus Test (based on OECD 474): Mice are administered **metrafenone**, and bone marrow is collected to assess the frequency of micronucleated polychromatic erythrocytes.

# Signaling Pathways Fungal Mode of Action: Disruption of the Actin Cytoskeleton

The primary mode of action of **metrafenone** against powdery mildew fungi involves the disruption of the actin cytoskeleton. This leads to impaired hyphal growth, abnormal cell shape, and ultimately, inhibition of fungal development.





Click to download full resolution via product page

Metrafenone's Mode of Action in Fungi

# Mammalian Hepatotoxicity: Potential Involvement of Nuclear Receptors

The observed liver effects in mammals, such as hepatocellular hypertrophy and enzyme induction, suggest a potential role for the activation of nuclear receptors, such as the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR). These receptors are key regulators of xenobiotic metabolism and their activation can lead to the upregulation of genes involved in detoxification, but also to cellular proliferation and, in some cases, tumor promotion.





Click to download full resolution via product page

Potential Pathway for **Metrafenone**-Induced Hepatotoxicity

#### Conclusion

**Metrafenone** demonstrates a low acute toxicity profile. The primary toxicological concern for risk assessment is hepatotoxicity following repeated exposure, which is consistent with a non-genotoxic mechanism involving the activation of nuclear receptors. The available data indicate that **metrafenone** is not a reproductive or developmental toxicant in the absence of maternal toxicity, and it does not exhibit neurotoxic or endocrine-disrupting properties. This comprehensive toxicological profile provides a robust foundation for the risk assessment of **metrafenone**.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Federal Register :: Metrafenone; Pesticide Tolerances [federalregister.gov]
- 2. Short-term toxicity 90-day oral (rodent) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. oecd.org [oecd.org]
- 5. Federal Register :: Metrafenone; Pesticide Tolerances [federalregister.gov]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- To cite this document: BenchChem. [Toxicological Profile of Metrafenone for Risk Assessment: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676525#toxicological-profile-of-metrafenone-for-risk-assessment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com